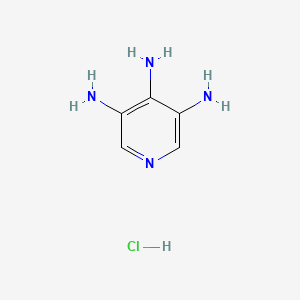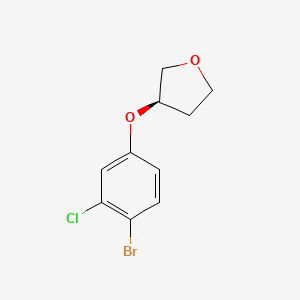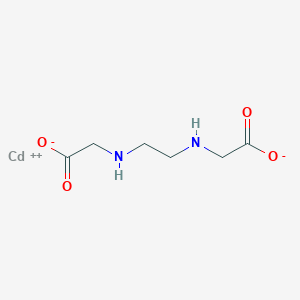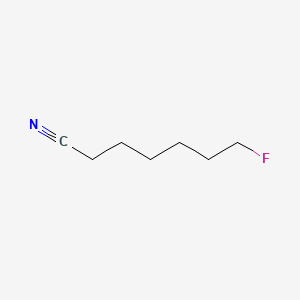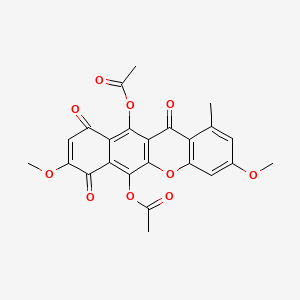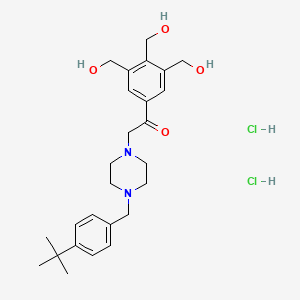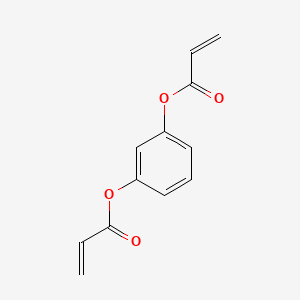
1,3-Phenylenediacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Phenylenediacrylate is an organic compound characterized by the presence of two acrylate groups attached to a benzene ring at the 1 and 3 positions. This compound is known for its versatility in various chemical reactions and its applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Phenylenediacrylate can be synthesized through the reaction of 1,3-dihydroxybenzene (resorcinol) with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Phenylenediacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo photo-polymerization and thermal polymerization to form cross-linked polymers.
Cyclopolymerization: This reaction leads to the formation of ladder-type polymers with high inherent viscosity.
Common Reagents and Conditions:
Photo-polymerization: High-pressure mercury lamps and solvents like THF are commonly used.
Thermal Polymerization: Radical initiators are employed to facilitate the reaction.
Major Products:
Cross-linked Polymers: Formed through photo-polymerization.
Ladder-type Polymers: Result from cyclopolymerization.
Aplicaciones Científicas De Investigación
1,3-Phenylenediacrylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Phenylenediacrylate primarily involves its ability to undergo polymerization reactions. The double bonds in the acrylate groups react under the influence of light or heat, leading to the formation of polymers. The molecular targets include the vinyl groups, which participate in the polymerization process .
Comparación Con Compuestos Similares
- o-Phenylenediacrylate
- p-Phenylenediacrylate
- 1,3-Phenylenediacetic Acid
Comparison: 1,3-Phenylenediacrylate is unique due to its specific positioning of acrylate groups, which influences its reactivity and the types of polymers it forms. Compared to its ortho and para counterparts, it exhibits different polymerization behaviors and product structures .
Propiedades
Número CAS |
35289-72-6 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
(3-prop-2-enoyloxyphenyl) prop-2-enoate |
InChI |
InChI=1S/C12H10O4/c1-3-11(13)15-9-6-5-7-10(8-9)16-12(14)4-2/h3-8H,1-2H2 |
Clave InChI |
YLCILCNDLBSOIO-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC1=CC(=CC=C1)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-](/img/structure/B13732015.png)
![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)
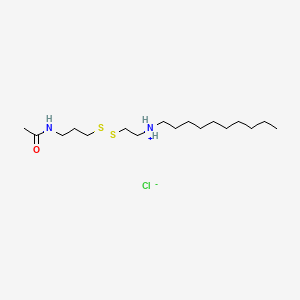
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)
